molecular formula C11H12O2S B13313470 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid

Cat. No.: B13313470
M. Wt: 208.28 g/mol
InChI Key: AZUPKMDWTPQSBV-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclohexene group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-(cyclohexen-1-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,12,13)

InChI Key

AZUPKMDWTPQSBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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